GNF-5 vs. ATP-Competitive Inhibitors: Unique Activity Against the T315I Gatekeeper Mutation
In contrast to the ATP-competitive inhibitors imatinib, nilotinib, and dasatinib, which are clinically ineffective against the T315I gatekeeper mutation, GNF-5, when combined with nilotinib, demonstrates significant inhibitory activity. While nilotinib alone shows minimal effect on T315I Bcr-Abl Ba/F3 cell proliferation, the combination with GNF-5 results in a marked, dose-dependent reduction in cell growth [1]. Biochemical assays confirm that GNF-5 binds and inhibits T315I mutant Abl kinase with an IC50 of 1.42 ± 0.3 µM, a property not shared by ATP-competitive inhibitors [2].
| Evidence Dimension | Inhibition of T315I Bcr-Abl mutant kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.42 ± 0.3 µM (GNF-5) |
| Comparator Or Baseline | Nilotinib (IC50 >10 µM), Imatinib (IC50 >10 µM), Dasatinib (IC50 >10 µM) |
| Quantified Difference | GNF-5 is active (IC50 ~1.4 µM) while ATP-competitive inhibitors are inactive (>10 µM) against the T315I mutant. |
| Conditions | In vitro kinase activity assay at 20 µM ATP |
Why This Matters
This is the critical differentiator for researchers modeling drug-resistant CML, as no ATP-competitive Bcr-Abl inhibitor can effectively target the T315I mutant.
- [1] Zhang J, Adrián FJ, Jahnke W, et al. Figure 4: Cellular and enzymatic inhibition of wild-type and mutants by combination treatments. Nature. 2010 Jan 28;463(7280):501-6. (PMC2901986) View Source
- [2] Zhang J, Adrián FJ, Jahnke W, et al. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. View Source
